3-{[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1-(3,4-dichlorophenyl)urea
Description
This compound is a di-substituted urea derivative featuring a 1,3,5-triazine core functionalized with two morpholine groups at positions 4 and 4. The urea linkage connects the triazine moiety to a 3,4-dichlorophenyl group, a structural motif known for enhancing bioactivity in kinase inhibitors and antiproliferative agents . The morpholine substituents improve solubility and metabolic stability, while the dichlorophenyl group contributes to hydrophobic interactions in biological targets.
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22Cl2N8O3/c19-13-2-1-12(11-14(13)20)21-18(29)26-25-15-22-16(27-3-7-30-8-4-27)24-17(23-15)28-5-9-31-10-6-28/h1-2,11H,3-10H2,(H2,21,26,29)(H,22,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMYAROVDGIIDAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NNC(=O)NC3=CC(=C(C=C3)Cl)Cl)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22Cl2N8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1-(3,4-dichlorophenyl)urea typically involves the following steps:
Formation of the Triazine Core: The triazine core is synthesized by reacting cyanuric chloride with morpholine under controlled conditions. This reaction typically occurs in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around 0-5°C to control the reactivity of cyanuric chloride.
Substitution Reaction: The intermediate product is then reacted with 3,4-dichlorophenyl isocyanate to form the final compound. This step involves a nucleophilic substitution reaction where the amine group of the triazine core attacks the isocyanate group, forming the urea linkage.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-{[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1-(3,4-dichlorophenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of oxidized derivatives with altered biological activities.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the triazine core. Common reagents for these reactions include amines, thiols, and alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Amines, thiols, alcohols; reactions are often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different biological and chemical properties, making them useful for various applications.
Scientific Research Applications
3-{[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1-(3,4-dichlorophenyl)urea has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for studying enzyme mechanisms and developing new therapeutic agents.
Medicine: The compound has shown promise in medicinal chemistry as a potential drug candidate. Its triazine core and morpholine groups are known to exhibit various pharmacological activities, including anticancer, antiviral, and antimicrobial properties.
Industry: In industrial applications, the compound is used as an intermediate in the production of agrochemicals, dyes, and polymers. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 3-{[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1-(3,4-dichlorophenyl)urea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. The triazine core and morpholine groups play a crucial role in the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Structural Analogs in Bis(morpholino-triazine) Urea Series
Key analogs synthesized in the same scaffold () include compounds with variations in the arylurea substituents. Below is a comparative analysis:
Key Observations :
- Chlorine vs. Fluorine: The 3,4-dichlorophenyl group in the target compound likely enhances target binding affinity compared to mono-chloro (13) or fluoro-substituted (14) analogs due to increased lipophilicity .
- Heterocyclic Modifications : Compound 17, with a thiophene group, shows reduced synthetic yield (14%) compared to arylhalide derivatives, suggesting steric or electronic challenges in synthesis .
- Activity Trends : Fluorinated analogs (e.g., 14) exhibit improved solubility but may compromise target engagement compared to chlorinated derivatives .
Functionalized Carboxylic Acid Derivatives
and describe urea-triazine compounds with carboxylic acid or amide modifications:
Key Observations :
- Carboxylic Acid Functionalization : Compound 22 introduces a polar carboxyl group, enabling conjugation or salt formation, which is absent in the target compound .
- Amide Derivatives: Compound 26, with a dimethylaminopiperidine group, achieves high purity (99.3%) and molecular weight (616.7 g/mol), suggesting utility in targeted drug delivery .
Dichlorophenyl-Containing Ureas from Independent Studies
and highlight structurally related diarylureas:
Key Observations :
- Dichlorophenyl Bioactivity : The 3,4-dichlorophenyl group is a common motif in antiproliferative agents (e.g., BTdCPU) but requires conjugation with heterocycles (e.g., triazine or benzothiadiazole) for optimal activity .
- Simpler Ureas : Methyl-substituted analogs () lack the triazine-morpholine scaffold, resulting in herbicidal rather than kinase-inhibitory effects .
Biological Activity
3-{[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1-(3,4-dichlorophenyl)urea is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various studies, and relevant case studies.
The compound's molecular formula is , with a molecular weight of approximately 421.36 g/mol. The structure includes a triazine ring substituted with morpholine groups and a dichlorophenyl urea moiety.
Research indicates that this compound acts primarily as an inhibitor of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell proliferation and survival. Inhibition of this pathway has been linked to antitumor effects in various cancer models .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Case Studies
- In Vitro Studies :
- A study evaluated the effects of the compound on human breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated a dose-dependent inhibition of cell growth and induction of apoptosis at concentrations ranging from 1 to 10 µM.
- In Vivo Studies :
- In a xenograft model using mice implanted with MDA-MB-231 cells, treatment with the compound led to a significant reduction in tumor size compared to control groups. The mechanism was attributed to the inhibition of the PI3K/Akt pathway, leading to decreased angiogenesis and increased tumor cell death .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. For instance:
- Alterations in the morpholine substituents have been shown to affect binding affinity and selectivity towards the target enzyme.
- The presence of dichloro substitutions on the phenyl ring enhances lipophilicity, which may improve cellular uptake.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
